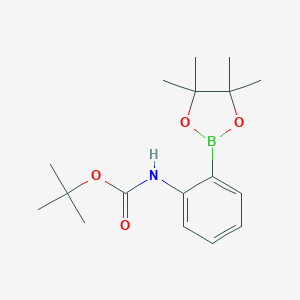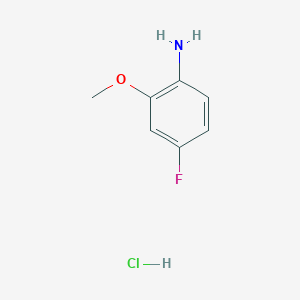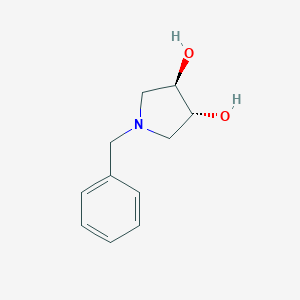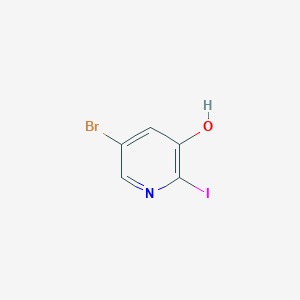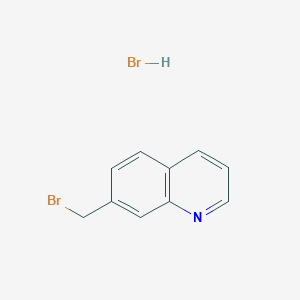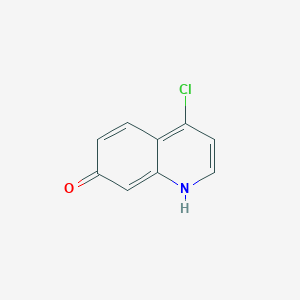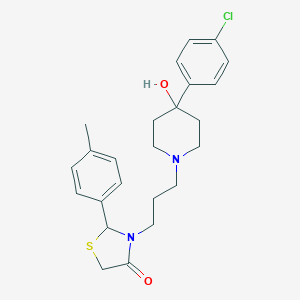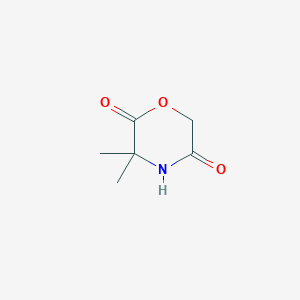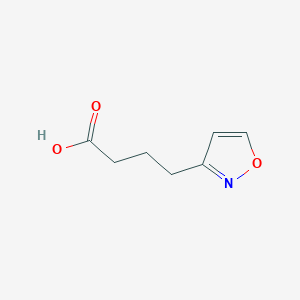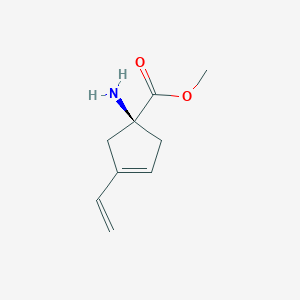
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate, also known as ACE or ACE inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. ACE is an enzyme that plays a crucial role in regulating blood pressure, and inhibitors of this enzyme have been shown to be effective in treating hypertension, heart failure, and other cardiovascular disorders.
Mecanismo De Acción
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors work by blocking the activity of the methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that can increase blood pressure and promote the development of cardiovascular disease. By inhibiting the production of angiotensin II, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors can help to lower blood pressure and improve cardiovascular function.
Efectos Bioquímicos Y Fisiológicos
In addition to their effects on blood pressure and cardiovascular function, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have been shown to have a number of other biochemical and physiological effects. For example, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors can improve endothelial function, reduce inflammation, and enhance insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have several advantages for use in laboratory experiments. They are relatively easy to synthesize and can be readily modified to produce analogs with different properties. However, there are also some limitations to their use, including their potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several areas of future research that could be pursued in the study of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific isoforms of the methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate enzyme. Another area of research is the exploration of the potential therapeutic applications of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors in other disease states, such as diabetes and cancer. Finally, there is also interest in developing new methods for delivering methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors to specific tissues or organs, such as the heart or kidneys.
Métodos De Síntesis
The synthesis of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors typically involves the modification of natural peptides or the development of synthetic compounds that mimic the structure of these peptides. One common method for synthesizing methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors involves the use of solid-phase peptide synthesis, which involves the stepwise assembly of amino acid residues on a solid support.
Aplicaciones Científicas De Investigación
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have been extensively studied for their potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular disorders. Several large-scale clinical trials have demonstrated the effectiveness of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors in reducing blood pressure and improving cardiovascular outcomes in patients with these conditions.
Propiedades
Número CAS |
194287-38-2 |
|---|---|
Nombre del producto |
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-4-5-9(10,6-7)8(11)12-2/h3-4H,1,5-6,10H2,2H3/t9-/m0/s1 |
Clave InChI |
LTESORDYGVRYAI-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)[C@@]1(CC=C(C1)C=C)N |
SMILES |
COC(=O)C1(CC=C(C1)C=C)N |
SMILES canónico |
COC(=O)C1(CC=C(C1)C=C)N |
Sinónimos |
3-Cyclopentene-1-carboxylicacid,1-amino-3-ethenyl-,methylester,(1S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



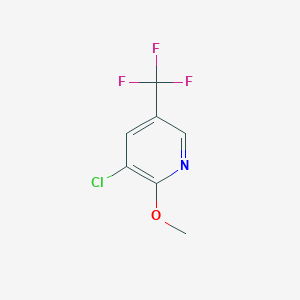
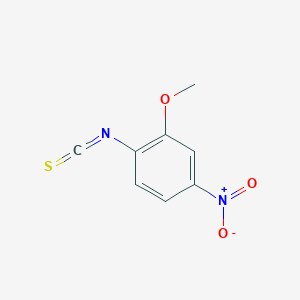
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
